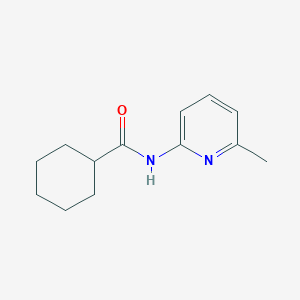
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.301 g/mol . It is a member of the pyridine and carboxamide families, characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further linked to a 6-methylpyridin-2-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclohexylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring or the cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-2-pyridinyl)cyclohexanecarboxamide
- N-(2-pyridinyl)cyclohexanecarboxamide
- N-(4-pyridinyl)cyclohexanecarboxamide
- N-(3-pyridinyl)cyclohexanecarboxamide
Uniqueness
N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
XNTZPQKXBRDVAE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCCC2 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




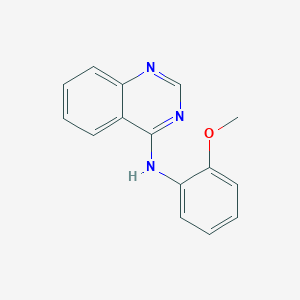
![5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B500683.png)
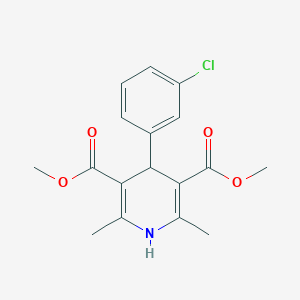
![2-amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500690.png)
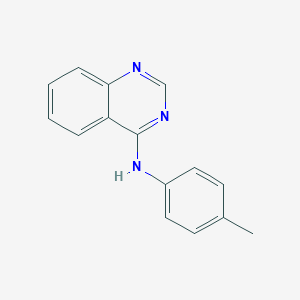
![N-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500693.png)
![N-(2-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500694.png)
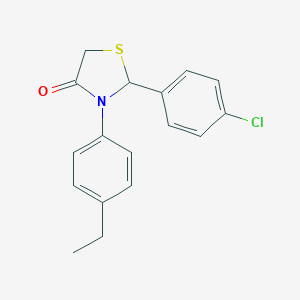
![5-[1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B500697.png)
![5-[1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-1H-tetraazole](/img/structure/B500698.png)

![3-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-5,7-difluoro-1H-indole](/img/structure/B500703.png)
